![molecular formula C7H9N3O2 B3057863 N-(2-Hydroxyethyl)pyrazine-2-carboxamide CAS No. 85817-19-2](/img/structure/B3057863.png)
N-(2-Hydroxyethyl)pyrazine-2-carboxamide
Overview
Description
“N-(2-Hydroxyethyl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is a derivative of pyrazine-2-carboxamide .
Molecular Structure Analysis
The molecular structure of pyrazine-2-carboxamide derivatives has been studied . The molecular electrostatic potential has been mapped for predicting sites and relative reactivity’s towards electrophilic and nucleophilic attack .
Chemical Reactions Analysis
Pyrazine-2-carboxamide derivatives have been shown to possess significant biological activities in vitro, including anti-mycobacterial activity . The drug is active only at a slightly acid pH .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine-2-carboxamide include a melting point range of 188-191 °C . The compound is also characterized by its molecular weight of 123.1127 .
Scientific Research Applications
- Application : It may be used in the treatment of multidrug-resistant tuberculosis, a growing problem among HIV-infected patients .
- Findings : Pyrazine-2-carboxamide exhibits improved solubility in certain ILs, particularly in 1-decyl-3-methylimidazolium trifluoromethanesulfonate IL. These ILs can potentially replace flammable chemicals in drug development .
- Application : The pyrazine ring appears in naturally occurring compounds and exhibits antibacterial and antifungal properties. Researchers are exploring derivatives for various therapeutic purposes .
- Evaluation : IC50 values (concentration causing 50% inhibition) have been determined for nine such compounds .
Antitubercular Activity
Ionic Liquid Solubility Enhancement
Heterocyclic Derivatives
PET Inhibiting Activity
Pyrrolopyrazine Derivatives
Mechanism of Action
Target of Action
It is structurally similar to pyrazinamide , an antituberculosis agent, which is active against Mycobacterium tuberculosis .
Mode of Action
Pyrazinamide, a structurally similar compound, is known to be converted into its active form, pyrazinoic acid, by the pyrazinamidase enzyme expressed inMycobacterium tuberculosis .
Pharmacokinetics
The compound’s predicted properties include a melting point of 118 °c, a boiling point of 4626±350 °C, and a density of 1283±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Pyrazinamide is known to kill or stop the growth ofMycobacterium tuberculosis .
Action Environment
Pyrazinamide is known to be active only at a slightly acidic ph, both in vitro and in vivo .
Future Directions
The future directions for research on N-(2-Hydroxyethyl)pyrazine-2-carboxamide could involve further exploration of its anti-mycobacterial activity and potential applications in the treatment of tuberculosis . Additionally, the development of new synthetic pathways and biological activities could be explored .
properties
IUPAC Name |
N-(2-hydroxyethyl)pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-4-3-10-7(12)6-5-8-1-2-9-6/h1-2,5,11H,3-4H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOUQDOYCCSQBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557742 | |
Record name | N-(2-Hydroxyethyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85817-19-2 | |
Record name | N-(2-Hydroxyethyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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